(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid
Overview
Description
(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further modified with a tert-butoxycarbonyl (Boc) protected amino group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is the compound ) transfers a nucleophilic organic group from boron to palladium . This is part of the Suzuki-Miyaura cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is used to form carbon-carbon bonds, which are crucial in the synthesis of a wide variety of organic compounds . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can act effectively in a wide range of chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid typically involves the reaction of Boc-protected aminomethylpyridine with boronic acid derivatives. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like N,N,N’,N’-tetramethylethylenediamine (TMEDA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for various applications. Optimization of reaction parameters, such as temperature, solvent choice, and catalyst concentration, is essential to achieve high yields and purity in industrial production .
Chemical Reactions Analysis
Types of Reactions
(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often facilitated by protic solvents or catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Protodeboronation: Reagents such as acids or bases, along with solvents like methanol or water, are commonly used.
Major Products Formed
Scientific Research Applications
(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(5-(tert-Butylcarbamoyl)pyridine-3-yl)boronic acid: Similar in structure but with a different protecting group on the amino group.
(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid: Similar in structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid is unique due to its combination of a Boc-protected amino group and a boronic acid group attached to a pyridine ring. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis .
Biological Activity
(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring, a boronic acid group, and a tert-butoxycarbonyl (Boc) protected amino group, which together confer unique properties that are valuable in both synthetic and biological contexts. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : CHBNO
- CAS Number : 1309981-05-2
The presence of the boronic acid moiety allows this compound to form reversible covalent bonds with diols, making it particularly useful in biochemical assays and synthetic chemistry applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : Boronic acids are known to inhibit enzymes by binding to the active sites or allosteric sites. For instance, research has indicated that similar boronic compounds can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting that this compound may also exhibit antiviral properties .
- Binding to Sugars : The boronic acid functionality enables selective binding to diols and sugars, which can be utilized in glucose sensing applications.
In Vitro Studies
Several studies have investigated the biological activities of related boronic acids, providing insights into potential applications for this compound:
- Antiviral Activity : In vitro assays have shown that certain boronic acids can inhibit the activity of recombinant SARS-CoV-2 Mpro by approximately 23% at a concentration of 20 μM . This suggests that this compound may also possess similar inhibitory effects.
Case Studies
A notable case study involved the synthesis and testing of various amido boronic acids as potential inhibitors against viral proteases. Compounds with structural similarities to this compound demonstrated varying degrees of inhibitory activity against Mpro, indicating that modifications to the structure can significantly influence biological efficacy .
Applications in Drug Development
The unique properties of this compound make it an attractive candidate for drug development:
- Antiviral Agents : Given its potential inhibitory activity against viral proteases, this compound could be explored further as a lead compound in antiviral drug discovery.
- Biochemical Assays : Its ability to bind selectively to sugars positions it well for use in diagnostic assays for monitoring glucose levels in diabetic patients.
Comparative Analysis with Similar Compounds
Compound Name | Structure Description | Unique Features |
---|---|---|
4-Aminobenzeneboronic Acid | Simple amine substitution | Used in drug discovery |
3-Pyridylboronic Acid | Lacks Boc protection | More reactive towards diols |
2-(Aminomethyl)pyridine Boronic Acid | Different substitution pattern | Potential enzyme inhibitors |
This compound | Boronic acid with Boc-protected amino group | Dual functionality allows diverse applications |
This table illustrates how this compound stands out due to its combination of stability and reactivity, making it versatile for various applications in synthetic organic chemistry and biology.
Properties
IUPAC Name |
[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8-4-9(12(16)17)7-13-5-8/h4-5,7,16-17H,6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNJNSTPOSZSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CNC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672083 | |
Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-05-2 | |
Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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